molecular formula C12H18N2O3S B2899518 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798513-30-0

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2899518
CAS No.: 1798513-30-0
M. Wt: 270.35
InChI Key: GQGSJDQGACAMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core. This core is known for its significant biological activities and is often utilized in medicinal chemistry. The compound’s structure includes a pivaloyl group attached to a pyrrolidine ring, which is further connected to the thiazolidine-2,4-dione moiety. This unique arrangement imparts the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of thiazolidine-2,4-dione with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications due to its biological properties, including antimicrobial and antioxidant activities.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. This activation improves insulin sensitivity and exerts hypoglycemic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione stands out due to its unique structural features, which impart distinct chemical and biological properties. The presence of the pivaloyl group and pyrrolidine ring enhances its stability and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGSJDQGACAMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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